N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline
Description
N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline is an aromatic amine derivative featuring a central aniline core substituted with two distinct ether-linked groups: a 3-methylphenoxybutyl chain at the N-position and a phenethyloxy group at the para position of the benzene ring.
Properties
IUPAC Name |
N-[2-(3-methylphenoxy)butyl]-4-(2-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-3-23(28-25-11-7-8-20(2)18-25)19-26-22-12-14-24(15-13-22)27-17-16-21-9-5-4-6-10-21/h4-15,18,23,26H,3,16-17,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBUXMVTFMGMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC=C(C=C1)OCCC2=CC=CC=C2)OC3=CC=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-Methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3-Methylphenoxybutyl Bromide: The 3-methylphenol is reacted with 1,4-dibromobutane in the presence of a base like sodium hydride to form 3-methylphenoxybutyl bromide.
Synthesis of this compound: The final step involves the reaction of 3-methylphenoxybutyl bromide with 4-(phenethyloxy)aniline in the presence of a base such as potassium carbonate to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenethyloxy or 3-methylphenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products Formed
Oxidation: Quinones, phenolic derivatives.
Reduction: Amines, alcohols.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline and related aniline derivatives:
*Estimated based on structural analogs.
†Predicted using analogous compounds (e.g., ).
‡Reported value from .
Key Differences:
Substituent Position and Chain Length: The target compound’s 4-phenethyloxy group distinguishes it from analogs like N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline (3-phenylpropoxy at 3-position) and N-[2-(2-Ethoxyethoxy)benzyl]-4-(phenethyloxy)aniline (ethoxyethoxy at benzyl position). Substituent position significantly impacts electronic effects and steric interactions . The 3-methylphenoxybutyl chain in the target compound provides greater conformational flexibility compared to rigid benzyl or shorter ethyl groups in analogs (e.g., ).
Physicochemical Properties :
- The target compound’s predicted XLogP3 ~4.5 aligns with highly lipophilic analogs (e.g., ), suggesting poor aqueous solubility but enhanced membrane permeability.
- Chlorine or methoxy substituents (e.g., ) introduce polarizable groups that may improve binding affinity in biological systems compared to purely alkyl-ether analogs.
Synthetic Complexity :
- Compounds with multiple ether linkages (e.g., ) require multi-step syntheses involving protective group strategies or transition-metal catalysis, as seen in ’s palladium-mediated coupling .
Biological Implications :
- While direct bioactivity data are absent, structural analogs with carbazole or sulfonyl groups () demonstrate the importance of hydrogen-bonding motifs (e.g., N–H···O) in molecular recognition. The target compound’s aniline NH and ether oxygen atoms may participate in similar interactions .
Biological Activity
N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline is a compound with significant potential in various biological applications, particularly in pharmacology. This article delves into its biological activity, summarizing key findings from diverse research studies, including case studies, synthesis details, and biological assays.
Chemical Structure and Properties
The compound's chemical formula is C₂₅H₂₉NO₂, with a molecular weight of 375.52 g/mol. It features a complex structure that includes a butyl chain and two aromatic ether groups, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C₂₅H₂₉NO₂ |
| Molecular Weight | 375.52 g/mol |
| CAS Number | 1040694-18-5 |
| Hazard Classification | Irritant |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate amines and phenolic compounds under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Anti-inflammatory Properties
Compounds with similar structures have been identified as effective anti-inflammatory agents. The presence of specific functional groups can influence their ability to modulate inflammatory pathways. For example, derivatives of phenolic compounds have been reported to inhibit pro-inflammatory cytokines .
- Research Findings : A study indicated that certain phenolic derivatives exhibited significant inhibition of inflammation-related enzymes, suggesting that this compound may also possess similar activities .
Cytotoxicity
Cytotoxicity assays are crucial for assessing the safety profile of new compounds. Preliminary studies on related compounds indicate variable cytotoxic effects depending on the chemical structure and functional groups present.
- Findings : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
Mechanistic Insights
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational analyses help elucidate the mechanisms through which the compound may exert its biological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
